Phenol,2-[[(4-methoxyphenyl)methylene]amino]-
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Overview
Description
AR07 is an anti-inflammatory imine resveratrol analogue which is more effective than resveratrol on DPPH scavenger. AR07 modulates the edema formation, as well as the inflammatory infiltration and cytokine levels.
Scientific Research Applications
Structural and Molecular Characteristics
- The compound exhibits characteristics of a zwitterion in solid state, with significant intramolecular hydrogen bonding observed in its structure (Salehzadeh, Mahdavian, & Khalaj, 2011).
- Molecular structures of similar compounds synthesized via Schiff bases reduction route indicate complex intermolecular hydrogen bonding patterns, contributing to the stability of these compounds (Ajibade & Andrew, 2021).
Synthesis and Characterization
- Novel salicylidene phosphonate derivatives related to this compound have been synthesized and characterized, showing intramolecular phenol-imine hydrogen bonds, which are significant for understanding their redox behaviors (Dolaz, McKee, Köse, Gölcü, & Tümer, 2010).
Biological Activities
- Schiff bases derived from similar structures have been found to possess potent antioxidant activity, highlighting their potential in various biological applications (Aslam et al., 2013).
- Certain derivatives have demonstrated promising antibacterial and antioxidant activities, indicating their potential use in medical and biochemical research (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Molecular Docking and Anticancer Potential
- In-depth studies including molecular docking reveal the potential of certain derivatives as anticancer agents, emphasizing the relevance of these compounds in cancer research (Rafique et al., 2022).
Synthesis and Antimicrobial Properties
- Schiff base compounds similar to 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol have been synthesized and show potent antimicrobial properties, demonstrating their potential in the development of new antibacterial agents (Kakanejadifard et al., 2013).
Gastroprokinetic Activity
- Related compounds have been synthesized and evaluated for gastroprokinetic activity, which is crucial for understanding their potential therapeutic applications (Kalo et al., 1995).
Anticancer Activities
- A study on the anticancer activities of phenolic amides related to this compound demonstrates its potential application in cancer treatment research (Zhu et al., 2017).
Properties
CAS No. |
3117-67-7 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-10,16H,1H3 |
InChI Key |
CXQBWMKQSJPURB-XNTDXEJSSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2O |
Appearance |
Solid powder |
3117-67-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-1535; NSC 1535; NSC1535; AR-07; AR 07; AR07 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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